(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid
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Overview
Description
(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid is an organic compound with a complex structure that includes an acetamido group, a hydroxybutenyl group, and a sulfanylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Acetamido Group: This step involves the acylation of an amine with acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Hydroxybutenyl Group: This can be achieved through a Wittig reaction or a similar olefination reaction, where a suitable aldehyde or ketone is reacted with a phosphonium ylide to form the desired alkene.
Formation of the Sulfanylpropanoic Acid Backbone: This step involves the thiolation of a suitable precursor, such as a halogenated propanoic acid derivative, using a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the hydroxybutenyl moiety can undergo oxidation to form a carbonyl group.
Reduction: The double bond in the hydroxybutenyl group can be reduced to form a saturated butyl group.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated butyl group.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the hydroxybutenyl and sulfanyl groups can participate in various non-covalent interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-acetamido-3-mercaptopropanoic acid: Similar structure but lacks the hydroxybutenyl group.
(2R)-2-acetamido-3-hydroxypropanoic acid: Similar structure but lacks the sulfanyl group.
(2R)-2-acetamido-3-butenoic acid: Similar structure but lacks the sulfanyl and hydroxy groups.
Uniqueness
(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid is unique due to the presence of both the hydroxybutenyl and sulfanyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H15NO4S |
---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C9H15NO4S/c1-7(12)10-8(9(13)14)6-15-5-3-2-4-11/h2-3,8,11H,4-6H2,1H3,(H,10,12)(H,13,14)/b3-2-/t8-/m0/s1 |
InChI Key |
CGYFKBWVTSXRDZ-KZUAUGPASA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC/C=C\CO)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCC=CCO)C(=O)O |
Origin of Product |
United States |
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